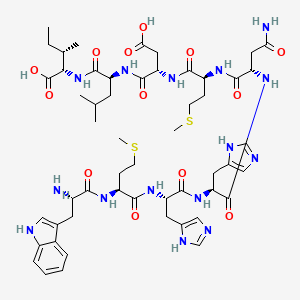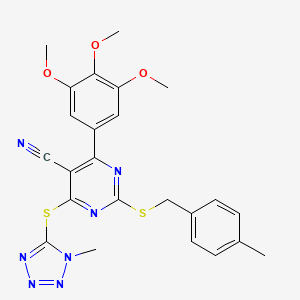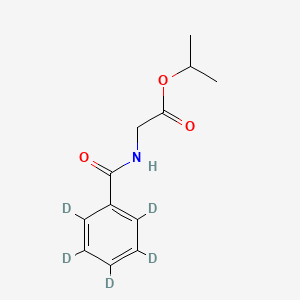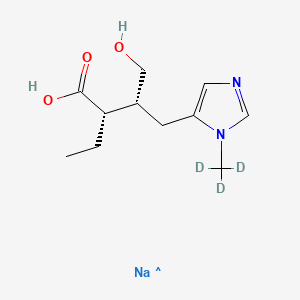
Pilocarpic Acid-d3 (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pilocarpic Acid-d3 (sodium salt) is a labeled analogue of Pilocarpic Acid sodium salt, which is an imidazole derivative. It is a mixture of diastereomers and can be used to prepare novel sequentially labile pilocarpine prodrugs for improved ocular delivery. The compound is often used in metabolic research, environmental studies, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pilocarpic Acid-d3 (sodium salt) can be synthesized by labeling Pilocarpic Acid sodium salt with deuteriumThis process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: The industrial production of Pilocarpic Acid-d3 (sodium salt) involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Pilocarpic Acid-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The imidazole ring in Pilocarpic Acid-d3 (sodium salt) can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Pilocarpic Acid-d3 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in the development of novel pilocarpine prodrugs for improved ocular delivery.
Industry: Applied in environmental studies and clinical diagnostics for imaging, diagnosis, and newborn screening.
Mécanisme D'action
The mechanism of action of Pilocarpic Acid-d3 (sodium salt) involves its interaction with specific molecular targets and pathways. As a labeled analogue of Pilocarpic Acid sodium salt, it acts on muscarinic receptors, particularly the M3 receptor, which is expressed in various endocrine and exocrine glands. The compound exerts its effects by mimicking the action of acetylcholine, leading to the activation of muscarinic receptors and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
- Pilocarpic Acid sodium salt
- Pilocarpine
- Isopilocarpic Acid sodium salt
Comparison: Pilocarpic Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic research and other scientific applications. Compared to its non-labeled counterparts, it provides enhanced stability and allows for more precise tracking in metabolic studies .
Propriétés
Formule moléculaire |
C11H18N2NaO3 |
|---|---|
Poids moléculaire |
252.28 g/mol |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/t8-,10-;/m0./s1/i2D3; |
Clé InChI |
HYQGSWXNDDMWSO-ALOYQDBRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=NC=C1C[C@@H](CO)[C@H](CC)C(=O)O.[Na] |
SMILES canonique |
CCC(C(CC1=CN=CN1C)CO)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
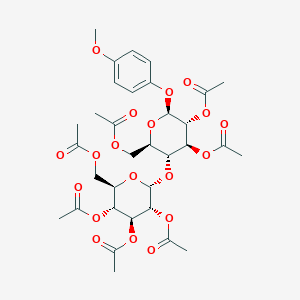

![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)

![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)

